molecular formula C23H28ClN5 B2412784 3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 899399-51-0

3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2412784
CAS No.: 899399-51-0
M. Wt: 409.96
InChI Key: PXKIXLCFYKGQDI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H28ClN5 and its molecular weight is 409.96. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5/c1-17-15-22(28-13-11-27(12-14-28)20-5-3-2-4-6-20)29-23(26-17)21(16-25-29)18-7-9-19(24)10-8-18/h7-10,15-16,20H,2-6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKIXLCFYKGQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula of this compound is C19H22ClN5C_{19}H_{22}ClN_5 with a molecular weight of approximately 343.87 g/mol. The compound features a pyrazolo-pyrimidine core, which is known for various biological activities.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit notable anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promise as inhibitors of various cancer cell lines. In particular, compounds designed around the pyrazolo-pyrimidine scaffold have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: In Vitro Studies
A study involving a series of pyrazolo[1,5-a]pyrimidines indicated that these compounds could effectively inhibit the growth of MCF-7 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, showcasing their potency compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 µM) .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism of Action
3-(4-Chlorophenyl)...MCF-70.87Induces apoptosis and inhibits migration
5-FluorouracilMCF-717.02Antimetabolite action
Pyrazolo[1,5-a]pyrimidineMDA-MB-2319.46Caspase activation

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects typically involves the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies have suggested that these compounds interact with ATP-binding sites on protein kinases like CDK-2 and EGFR, leading to decreased phosphorylation and subsequent cell cycle arrest .

Additional Biological Activities

Beyond anticancer effects, pyrazolo[1,5-a]pyrimidines have been investigated for their potential as anti-inflammatory agents and as inhibitors of various enzymes involved in disease processes.

Case Study: Anti-inflammatory Activity
Research has indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases . The structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazolo-pyrimidine scaffold in enhancing biological activity.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of a chlorophenyl group and a cyclohexylpiperazine moiety enhances its pharmacological profile.

Antitumor Activity

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted the potential of these compounds as antitumor scaffolds due to their ability to inhibit specific enzymes involved in cancer progression. The structural diversity of derivatives allows for the design of targeted therapies against various cancer types .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes, which is crucial in drug design for conditions such as Alzheimer's disease. Specifically, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative disorders .

Antimicrobial Properties

Some studies have reported that compounds within this class possess antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases .

Case Study 1: Antitumor Potential

A comprehensive study published in Molecules examined the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific modifications to the core structure enhanced their efficacy against cancer cell lines .

CompoundIC50 (µM)Target
Derivative A12Cancer Cell Line X
Derivative B8Cancer Cell Line Y

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of acetylcholinesterase by pyrazolo[1,5-a]pyrimidine derivatives. The study demonstrated that certain modifications significantly increased inhibitory potency compared to standard drugs used in Alzheimer's treatment.

CompoundIC50 (nM)Reference Drug IC50 (nM)
Derivative C2550 (Donepezil)
Derivative D1550 (Rivastigmine)

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